N-2-BIPHENYLYL-3-FLUOROBENZAMIDE

Description

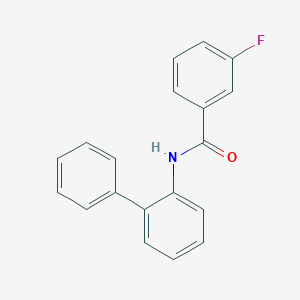

N-2-Biphenylyl-3-fluorobenzamide is a benzamide derivative characterized by a biphenyl group attached to the nitrogen atom at the 2-position and a fluorine atom at the 3-position of the benzamide core. The compound’s design aligns with trends in drug development where fluorinated benzamides are leveraged for enhanced metabolic stability and binding affinity.

Properties

Molecular Formula |

C19H14FNO |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

3-fluoro-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |

InChI Key |

DQNNBDQVHIONNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base.

Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced through acylation reactions, where the biphenyl compound reacts with a fluorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties .

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights two benzamide derivatives with structural similarities to N-2-biphenylyl-3-fluorobenzamide. A comparative analysis is outlined below:

Structural and Physicochemical Properties

Functional and Pharmacological Insights

- Compound: This molecule incorporates a 1,3,4-oxadiazole ring, a sulfonamide group, and a 4-fluorophenyl ethyl chain. The oxadiazole moiety is known to enhance metabolic stability, while the sulfonamide group may facilitate hydrogen bonding with target proteins.

- Compound : The benzoxazole ring and iodine substituent in this analog provide distinct electronic and steric profiles. Iodine’s polarizability could improve halogen bonding, and the benzoxazole system may enhance π-π stacking interactions in hydrophobic binding pockets.

In contrast, this compound lacks heterocyclic systems (e.g., oxadiazole or benzoxazole) but features a biphenyl group, which could enhance lipophilicity and π-stacking interactions. The fluorine atom at the 3-position may modulate electronic effects and bioavailability compared to iodine or sulfonamide groups in the analogs.

Research Implications and Limitations

Design Flexibility : Substitutions like fluorophenyl groups () or heterocyclic rings () can fine-tune target selectivity and pharmacokinetics.

Data Gaps: Specific binding affinities, solubility, or toxicity profiles for this compound remain uncharacterized in the referenced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.